N-[4-(morpholin-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c25-21(16-5-8-22-20(15-16)28-19-6-11-26-12-7-19)23-17-1-3-18(4-2-17)24-9-13-27-14-10-24/h1-5,8,15,19H,6-7,9-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTLRLMWWUIOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the morpholine derivative: Starting with 4-nitrophenyl morpholine, the nitro group is reduced to an amine.
Coupling with isonicotinic acid: The amine is then coupled with isonicotinic acid or its derivatives under appropriate conditions to form the isonicotinamide core.
Introduction of the tetrahydropyran ring:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholin-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate these pathways.
Comparison with Similar Compounds
2-(Morpholin-4-yl)-N-[4-(pyridin-4-yloxy)phenyl]pyridine-4-carboxamide (0RX)
This analogue (Identifier: 0RX) shares the pyridine-4-carboxamide backbone and morpholine-substituted phenyl group but differs in the oxygen-linked substituent: pyridin-4-yloxy replaces the oxan-4-yloxy group .
| Property | Target Compound | 0RX |
|---|---|---|
| Oxygen-linked group | Oxan-4-yloxy (tetrahydropyran) | Pyridin-4-yloxy |
| Polarity | Moderate (ether oxygen) | Higher (pyridine N-atom) |
| Lipophilicity (logP) | Likely higher (aliphatic ether) | Lower (aromatic N/O) |
| Hydrogen bonding | 1 acceptor (ether O) | 2 acceptors (pyridine N, ether O) |
Key Implications :
Patent Derivatives from EP 4 374 877 A2
A patent (EP 4 374 877 A2, 2024) describes carboxamide derivatives with pyrrolo-pyridazine cores, such as:
- (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
- (4aR)-N-[2-(2-cyanopyridin-4-yl)-4-(trifluoromethyl)phenyl]-...
| Feature | Target Compound | Patent Derivatives |
|---|---|---|
| Core scaffold | Pyridine | Pyrrolo-pyridazine |
| Key substituents | Morpholine, oxane | Trifluoromethyl, cyano, difluoro |
| Electron effects | Neutral (morpholine, oxane) | Strongly electron-withdrawing (CF₃, CN) |
| Metabolic stability | Moderate (ether stability) | High (CF₃ resistance to oxidation) |
Key Implications :
- The trifluoromethyl and cyano groups in patent compounds enhance binding affinity via electron-withdrawing effects and π-π stacking with hydrophobic pockets.
- The pyrrolo-pyridazine core may confer conformational rigidity, improving selectivity but complicating synthesis compared to the simpler pyridine scaffold .
Physicochemical and Pharmacokinetic Profiles
| Parameter | Target Compound | 0RX | Patent Derivatives |
|---|---|---|---|
| Molecular weight | ~388.4 g/mol (estimated) | 376.41 g/mol | 600–650 g/mol (estimated) |
| Solubility | Moderate (ether/amine) | Low (pyridine) | Low (high lipophilicity) |
| Synthetic complexity | Medium | Medium | High (multistep routes) |
Analysis :
- The target compound’s oxan-4-yloxy group balances lipophilicity and solubility better than 0RX’s pyridine-based substituent.
- Patent derivatives exhibit higher molecular weights and complexity, limiting oral bioavailability but improving target residence times .
Biological Activity
N-[4-(morpholin-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic organic compound belonging to the isonicotinamide class. Its unique structural features, including a morpholine ring and a tetrahydropyran moiety, suggest potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound can be represented by the following structure:
Molecular Formula : CHNO
CAS Number : 2034622-50-7
The biological activity of this compound is likely mediated through its interactions with various molecular targets, including enzymes and receptors. The presence of the morpholine and pyridine rings may enhance its ability to interact with biological macromolecules, potentially modulating their activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing morpholine rings often display moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. In particular, its derivatives have shown promising results as acetylcholinesterase (AChE) inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's. The inhibition potency is often measured using IC values, where lower values indicate higher potency. For example, certain derivatives have demonstrated IC values as low as 0.63 µM against AChE .
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties, likely due to its ability to interfere with cellular signaling pathways involved in tumor growth and proliferation. Compounds featuring similar structural motifs have been reported to exhibit cytotoxic effects on various cancer cell lines .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated several morpholine-containing compounds for their antibacterial activity. Results indicated that those with structural similarities to this compound showed significant inhibition against multiple bacterial strains, highlighting the importance of the morpholine moiety in enhancing bioactivity .
- Enzyme Inhibition Studies : Another research focused on the synthesis of various derivatives of isonicotinamides, including our compound of interest. The findings revealed that these derivatives exhibited strong urease inhibition, suggesting potential applications in treating urease-related disorders .
- Cytotoxicity Assessment : In vitro tests on cancer cell lines revealed that compounds similar to this compound induced apoptosis in a dose-dependent manner, implicating their potential use in cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-morpholinophenyl)isonicotinamide | Lacks tetrahydropyran ring | Moderate antibacterial activity |
| N-(4-morpholinophenyl)-2-methoxyisonicotinamide | Contains methoxy group | Enhanced enzyme inhibition |
| N-[3-morpholinophenyl]-pyridine derivatives | Varies in substituents | Notable anticancer properties |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-[4-(morpholin-4-yl)phenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling a pyridine-4-carboxylic acid derivative with a morpholine-substituted aniline. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions to minimize side reactions .
- Etherification : Introduce the oxan-4-yloxy group via nucleophilic substitution, requiring controlled temperatures (0–5°C) and anhydrous solvents (e.g., THF) to prevent hydrolysis .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
- Critical Factors : Solvent polarity, catalyst selection (e.g., Pd for cross-coupling), and stoichiometric ratios significantly affect yields (reported 40–70% for similar compounds) .
Q. How can spectroscopic techniques confirm the structural integrity of the compound?
- NMR Analysis :
- ¹H NMR : Peaks at δ 8.5–8.7 ppm (pyridine protons), δ 3.6–4.0 ppm (morpholine and oxane methylene groups), and δ 7.2–7.8 ppm (aromatic protons) validate substituent positions .
- ¹³C NMR : Carbonyl signals at ~167 ppm (carboxamide) and ~160 ppm (pyridine C=O) confirm functional groups .
Q. What initial biological screening assays are recommended to evaluate therapeutic potential?
- In Vitro Assays :
- Kinase Inhibition : Screen against kinase panels (e.g., Met kinase) using fluorescence-based assays to identify target engagement .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., GTL-16 gastric carcinoma) to assess antiproliferative activity .
- Receptor Binding : Radioligand displacement assays for receptors (e.g., serotonin, dopamine) due to morpholine’s affinity for neurotransmitter systems .
Advanced Research Questions
Q. What strategies optimize binding affinity and selectivity for biological targets?
- Structure-Activity Relationship (SAR) :
- Morpholine Modifications : Replace morpholine with piperidine or thiomorpholine to alter lipophilicity and hydrogen-bonding capacity .
- Oxane Substitution : Vary oxane ring size (e.g., oxolane vs. oxepane) to modulate steric effects and target complementarity .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and guide synthetic modifications .
Q. How do structural modifications at the morpholine or oxane moieties impact pharmacokinetic properties?
- Solubility : Introduce polar groups (e.g., hydroxyl) to morpholine to enhance aqueous solubility, measured via shake-flask method (logP reduction from 2.8 to 1.5) .
- Metabolic Stability : Replace oxane with deuterated analogs to slow CYP450-mediated degradation, assessed via liver microsome assays .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) to rule out variability .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended interactions (e.g., unrelated kinases) .
Q. What in vitro/in vivo models are suitable for assessing efficacy and toxicity?
- In Vivo Models :
- Xenograft Studies : Administer orally (10–50 mg/kg/day) to mice bearing Met-dependent tumors; monitor tumor volume via caliper measurements .
- Toxicity : Assess hepatotoxicity via ALT/AST levels and histopathology after 28-day dosing .
Q. How to conduct comparative studies with structural analogs to elucidate SAR?
- Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., morpholine → piperazine, oxane → tetrahydrofuran) .
- Biological Profiling : Test analogs in parallel using standardized assays (e.g., IC₅₀ determination in kinase panels) to rank potency .
- Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
